Metolcarb

Description

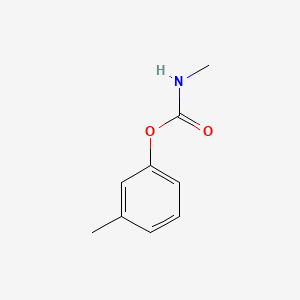

This compound is a carbamate ester. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an acaricide and an agrochemical. It is functionally related to a methylcarbamic acid and a m-cresol.

This compound is a synthetic carbamate ester compound and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless crystalline solid, and exposure occurs by inhalation, ingestion, or contact.

This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

structure

pesticide; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-4-3-5-8(6-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEYXMAFNDNNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Record name | METOLCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057938 | |

| Record name | Metolcarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metolcarb is a colorless crystalline solid. Metolcarb is an insecticide for the control of rice leafhoppers, planthoppers, codling moth, citrus mealybug, onion thrips, fruit flies, bollworms and aphids. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless solid; [HSDB] | |

| Record name | METOLCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metolcarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

2.6 g/l water at 30 °C, Soluble in polar organic solvents (eg, cyclohexanone 790 g/kg at 30 °C, xylene 100 g/kg at 30 °C), Sparingly soluble in non-polar solvents, 880 g/kg methanol at room temperature | |

| Record name | METOLCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1e-05 mmHg at 77 °F (EPA, 1998), 0.00001 [mmHg], 1X10-5 mm Hg at 25 °C | |

| Record name | METOLCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metolcarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METOLCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystalline solid | |

CAS No. |

1129-41-5 | |

| Record name | METOLCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metolcarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metolcarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metacrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-methyl-, 3-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metolcarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOLCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N7OMZ879V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOLCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

169 to 171 °F (EPA, 1998), 76-77 °C | |

| Record name | METOLCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Metolcarb chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolcarb, a carbamate insecticide, has been utilized in agricultural applications for the control of a variety of pests. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols for the determination of its key properties, based on internationally recognized guidelines, are presented. Furthermore, this document elucidates the metabolic pathways of this compound and provides a comprehensive understanding of its biological interactions. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Chemical Structure and Identification

This compound, chemically known as (3-methylphenyl) N-methylcarbamate, is a carbamate ester.[1][2] Its structure consists of a methylcarbamic acid moiety esterified with m-cresol.

-

Chemical Formula : C₉H₁₁NO₂[3]

-

Molecular Weight : 165.19 g/mol [4]

-

IUPAC Name : (3-methylphenyl) N-methylcarbamate[5]

-

CAS Number : 1129-41-5

-

Synonyms : m-Tolyl methylcarbamate, MTMC, Metacrate, Tsumacide

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and biological activity. A summary of these properties is provided in the table below.

| Property | Value | Reference(s) |

| Physical State | Colorless crystalline solid | |

| Melting Point | 74-77 °C | |

| Boiling Point | 293.03 °C (estimate) | |

| Vapor Pressure | 0.000358 mmHg at 25°C | |

| Water Solubility | 2600 mg/L at 30°C | |

| log Kₒw (Octanol-Water Partition Coefficient) | 1.7 |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on OECD guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound can be determined using the capillary tube method.

Methodology:

-

A small, finely powdered sample of this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a heated bath or a metal block of a melting point apparatus.

-

The temperature is raised at a slow, controlled rate.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Boiling Point Determination (OECD Guideline 103)

The boiling point of this compound can be determined using the dynamic method.

Methodology:

-

The vapor pressure of the substance is measured at various temperatures.

-

The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.

-

A graph of vapor pressure versus temperature is plotted, and the boiling point at standard atmospheric pressure is extrapolated.

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of this compound can be determined using the gas saturation method.

Methodology:

-

A stream of an inert gas is passed over the substance at a known flow rate and temperature, allowing the gas to become saturated with the vapor of the substance.

-

The amount of substance transported by the gas is determined by trapping and quantifying it.

-

The vapor pressure is calculated from the amount of substance transported and the volume of gas used.

Water Solubility Determination (OECD Guideline 105)

The water solubility of this compound can be determined using the column elution method.

Methodology:

-

A column is packed with an inert support material coated with an excess of this compound.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of this compound in the eluate is determined periodically until it becomes constant, indicating saturation.

-

The water solubility is the mean of the concentrations from at least five consecutive samples.

Octanol-Water Partition Coefficient (log Kₒw) Determination (OECD Guideline 117)

The octanol-water partition coefficient of this compound can be determined using the High-Performance Liquid Chromatography (HPLC) method.

Methodology:

-

A reversed-phase HPLC column is used with a mobile phase of a water/organic solvent mixture.

-

A series of reference compounds with known log Kₒw values are injected, and their retention times are measured.

-

A calibration curve of log (retention time) versus log Kₒw is constructed.

-

This compound is injected under the same conditions, and its retention time is measured.

-

The log Kₒw of this compound is determined by interpolation from the calibration curve.

Synthesis of this compound

This compound is synthesized via the reaction of 3-methylphenol (m-cresol) with methyl isocyanate.

Caption: Synthesis workflow for this compound.

Mechanism of Action: Cholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Signaling Pathway:

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of postsynaptic receptors and disruption of normal nerve function.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on AChE can be quantified using a colorimetric assay based on Ellman's reagent.

Methodology:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

Acetylcholinesterase enzyme solution.

-

This compound solutions of varying concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and AChE enzyme solution to each well.

-

Add the this compound solutions (or solvent control) to the respective wells and pre-incubate.

-

Initiate the reaction by adding the ATCI substrate solution.

-

-

Measurement:

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity).

-

Metabolism of this compound

This compound undergoes metabolic transformation in organisms such as mammals, insects, and plants. The primary metabolic pathways involve hydroxylation and subsequent conjugation.

Metabolic Pathway:

Caption: Generalized metabolic pathway of this compound.

Phase I metabolism, primarily mediated by cytochrome P450 enzymes, introduces hydroxyl groups onto the N-methyl group or the aromatic ring. In Phase II, these hydroxylated metabolites are conjugated with endogenous molecules like glucuronic acid or sulfate by transferase enzymes, increasing their water solubility and facilitating their excretion from the body.

Analytical Methods

The determination of this compound residues in environmental and biological samples is typically performed using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for HPLC Analysis:

Caption: Typical workflow for the analysis of this compound by HPLC.

A common method involves reversed-phase HPLC separation followed by post-column derivatization. After separation on a C18 column, this compound is hydrolyzed to methylamine, which then reacts with o-phthalaldehyde (OPA) and a thiol to form a highly fluorescent derivative that can be sensitively detected.

Environmental Fate and Degradation

This compound can be degraded in the environment through various processes, including hydrolysis and microbial degradation. Hydrolysis is more rapid under alkaline conditions. The degradation of this compound can lead to the formation of several by-products.

Degradation Pathway:

Caption: Simplified degradation pathway of this compound.

Conclusion

This technical guide has provided a detailed examination of the chemical and physical properties of this compound, along with standardized methodologies for their determination. The synthesis, mechanism of action as a cholinesterase inhibitor, metabolic fate, and analytical procedures have been thoroughly described. The information presented herein serves as a valuable resource for researchers, scientists, and professionals in the fields of drug development, toxicology, and environmental science who are engaged in work related to this compound or other carbamate compounds.

References

Metolcarb's Mechanism of Action as a Cholinesterase Inhibitor: A Technical Guide

Abstract

Metolcarb (m-tolyl methylcarbamate) is a carbamate insecticide that exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This technical guide provides an in-depth examination of the molecular mechanism by which this compound inhibits AChE. It details the reversible carbamylation of the enzyme's active site, presents kinetic data for analogous carbamate compounds, and outlines a standard experimental protocol for assessing cholinesterase inhibition.

Introduction to this compound and Acetylcholinesterase

This compound, also known as MTMC, is a synthetic carbamate ester used to control a variety of sucking insects on crops like rice and cotton.[1][2] Its efficacy as an insecticide is derived from its function as a potent, reversible inhibitor of acetylcholinesterase (EC 3.1.1.7).[1][3]

Acetylcholinesterase is a serine hydrolase that plays an essential role in neurotransmission. It is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid within the synaptic cleft. This action terminates the nerve impulse, allowing the neuron to return to its resting state. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can cause a cholinergic crisis characterized by symptoms such as salivation, lacrimation, muscle twitching, and, at high doses, respiratory arrest and death.

Core Mechanism of Cholinesterase Inhibition by this compound

Like other carbamate inhibitors, this compound's mechanism of action is a multi-step process involving the formation of a transient covalent bond with the acetylcholinesterase enzyme. This process is fundamentally different from the effectively irreversible inhibition caused by organophosphates. The inhibition by carbamates is reversible because the carbamoylated enzyme can be hydrolyzed to regenerate the active enzyme.

The process can be broken down into two primary phases:

-

Reversible Binding and Carbamylation: this compound first binds non-covalently to the active site of AChE, forming a Michaelis-Menten-like complex. Subsequently, the methylcarbamoyl moiety of this compound is transferred to the hydroxyl group of the catalytic serine residue in the active site. This reaction forms a carbamoylated enzyme and releases the leaving group, m-cresol.

-

Slow Decarbamoylation (Hydrolysis): The carbamoylated enzyme is relatively stable but can be hydrolyzed by water. This decarbamoylation step is significantly slower than the deacetylation that occurs when ACh is the substrate. The slow rate of this regeneration effectively sequesters the enzyme in an inactive state, leading to the inhibition of its primary function.

The diagram below illustrates this signaling pathway.

Caption: Mechanism of AChE inhibition by this compound.

Quantitative Analysis of Inhibitory Activity

| Compound | Enzyme Source | IC₅₀ (µM) | Reference |

| Bendiocarb | Rat Brain AChE | ~1 | |

| Propoxur | Rat Brain AChE | >1 | |

| Aldicarb | Rat Brain AChE | >1 | |

| Carbaryl | Rat Brain AChE | ~17 |

This data is for comparative purposes only and does not represent the specific values for this compound.

Experimental Protocol: Colorimetric Cholinesterase Inhibition Assay

The most widely used method for determining the inhibitory activity of compounds like this compound is the spectrophotometric method developed by Ellman. This assay is robust, reliable, and suitable for high-throughput screening.

Principle of the Assay

The assay measures the activity of AChE by monitoring the production of thiocholine. Acetylthiocholine (ATCI), a synthetic substrate, is hydrolyzed by AChE into thiocholine and acetate. The produced thiocholine reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion. The rate of color formation is measured at 412 nm and is directly proportional to AChE activity. The presence of an inhibitor like this compound reduces the rate of this reaction.

Materials and Reagents

-

Acetylcholinesterase (AChE), e.g., from electric eel or human recombinant

-

This compound (or other test inhibitor)

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for inhibitor (e.g., DMSO)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

The following diagram outlines the typical workflow for the Ellman assay.

Caption: Experimental workflow for the Ellman's colorimetric assay.

Step-by-Step Procedure

-

Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and AChE in 0.1 M phosphate buffer (pH 8.0). Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit the enzyme (typically ≤1%).

-

Assay Setup: In a 96-well plate, add the reagents in the following order:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

10 µL of the this compound solution at various concentrations (or solvent for the 100% activity control).

-

Set up a "blank" well containing all reagents except the enzyme to correct for non-enzymatic substrate hydrolysis.

-

-

Enzyme Addition: Add 20 µL of the AChE solution to all wells except the blank.

-

Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution to all wells.

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., for 5-10 minutes).

Data Analysis

-

Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100% Where V_inhibitor is the reaction rate in the presence of this compound and V_control is the rate of the 100% activity control (with solvent only).

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined from the resulting dose-response curve by identifying the concentration that produces 50% inhibition.

Conclusion

This compound functions as a potent neurotoxin by reversibly inhibiting acetylcholinesterase. Its mechanism follows the classic carbamate model of forming a transiently stable, carbamoylated enzyme that is slow to hydrolyze. This leads to an accumulation of acetylcholine in the synapse, disrupting normal nerve function. The inhibitory potency of this compound can be precisely quantified using established in vitro methods, such as the Ellman assay, which provides a foundational tool for further research into the kinetics and toxicology of this and other carbamate compounds.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Metolcarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolcarb, chemically known as 3-methylphenyl N-methylcarbamate, is a carbamate insecticide effective against a range of agricultural pests. This technical guide provides a comprehensive overview of the primary synthesis and manufacturing processes of this compound. Detailed experimental protocols for the two main industrial routes—the methyl isocyanate (MIC) pathway and the m-tolyl chloroformate pathway—are presented, along with a discussion of the underlying chemical principles. Quantitative data, where available, is summarized for comparative analysis. Furthermore, this guide includes detailed visualizations of the synthetic pathways and experimental workflows to facilitate a deeper understanding of the manufacturing process.

Introduction

This compound is a carbamate ester that functions as a cholinesterase inhibitor, leading to the disruption of the nervous system in insects.[1] Its synthesis relies on the formation of a carbamate linkage with 3-methylphenol (m-cresol). The manufacturing of this compound is primarily achieved through two established synthetic routes: the direct reaction of m-cresol with methyl isocyanate (MIC) and a two-step process involving the synthesis of m-tolyl chloroformate from m-cresol and phosgene, followed by a reaction with methylamine. The choice of a particular route in an industrial setting often depends on factors such as the availability and cost of starting materials, safety considerations, and environmental regulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 76-77 °C |

| Boiling Point | 293.03 °C (estimated) |

| Water Solubility | 2.6 g/L at 20 °C |

| LogP (Octanol-Water Partition Coefficient) | 1.8 |

Synthesis of this compound: A Tale of Two Routes

The industrial production of this compound is dominated by two synthetic strategies. The following sections provide a detailed examination of each route, including reaction mechanisms and experimental protocols.

Route 1: The Methyl Isocyanate (MIC) Pathway

The reaction of m-cresol with methyl isocyanate is the most direct and widely used industrial method for the synthesis of this compound. This reaction is an example of a nucleophilic addition of an alcohol (m-cresol) to an isocyanate. The reaction is often catalyzed by a tertiary amine, such as triethylamine or pyridine, which acts as a base to deprotonate the phenol, increasing its nucleophilicity.

Caption: Synthesis of this compound via the Methyl Isocyanate (MIC) route.

-

Materials:

-

m-Cresol

-

Methyl Isocyanate (MIC)

-

Triethylamine (catalyst)

-

Toluene (solvent)

-

Hexane (for recrystallization)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, a solution of m-cresol (1.0 equivalent) in dry toluene is charged.

-

A catalytic amount of triethylamine (e.g., 0.05 equivalents) is added to the stirred solution.

-

The reaction mixture is cooled in an ice bath to 0-5 °C.

-

Methyl isocyanate (1.05 equivalents) is dissolved in dry toluene and added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane, to afford a crystalline solid.

-

-

Quantitative Data (Estimated):

| Parameter | Value |

| Yield | 85-95% |

| Purity (after recrystallization) | >98% |

Route 2: The m-Tolyl Chloroformate Pathway

An alternative, albeit less direct, route to this compound involves a two-step process. The first step is the synthesis of m-tolyl chloroformate from m-cresol and phosgene. The second step is the reaction of the resulting chloroformate with methylamine to yield this compound. This method avoids the direct handling of the highly toxic and volatile methyl isocyanate but utilizes phosgene, which is also a highly toxic gas.

Caption: Synthesis of this compound via the m-Tolyl Chloroformate route.

-

Materials:

-

m-Cresol

-

Phosgene

-

Triphenylphosphine (catalyst)

-

Toluene (solvent)

-

-

Procedure:

-

A solution of m-cresol (1.0 equivalent) and a catalytic amount of triphenylphosphine in dry toluene is prepared in a reaction vessel suitable for handling phosgene.

-

The solution is heated to approximately 60-80 °C.

-

Phosgene gas (1.1 equivalents) is bubbled through the heated solution over a period of 2-3 hours. The reaction is exothermic and requires careful temperature control.

-

After the addition of phosgene is complete, the reaction mixture is stirred at the same temperature for an additional hour to ensure complete conversion.

-

Excess phosgene and hydrogen chloride byproduct are removed by purging the reaction mixture with an inert gas (e.g., nitrogen).

-

The solvent is removed under reduced pressure to yield crude m-tolyl chloroformate, which can be used in the next step without further purification or can be purified by vacuum distillation.

-

-

Materials:

-

m-Tolyl Chloroformate

-

Methylamine (aqueous solution or gas)

-

Sodium Hydroxide (base)

-

Dichloromethane (solvent)

-

-

Procedure:

-

m-Tolyl chloroformate (1.0 equivalent) is dissolved in a suitable organic solvent such as dichloromethane.

-

The solution is cooled to 0-5 °C in an ice bath.

-

An aqueous solution of methylamine (2.2 equivalents) and sodium hydroxide (1.1 equivalents) is added dropwise to the stirred solution of m-tolyl chloroformate, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

The organic layer is separated, washed with water, dilute hydrochloric acid, and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.

-

-

Quantitative Data (Estimated):

| Parameter | Step 1 Yield (Chloroformate) | Step 2 Yield (this compound) | Overall Yield | Purity (after recrystallization) |

| Value | 90-95% | 80-90% | 72-85% | >98% |

Manufacturing Process and Considerations

The industrial-scale manufacturing of this compound requires careful consideration of several factors:

-

Safety: Both methyl isocyanate and phosgene are extremely hazardous materials. Stringent safety protocols, including closed-system reactors, dedicated ventilation, and emergency response plans, are mandatory.

-

Reaction Control: The reactions are exothermic and require efficient heat exchange systems to maintain optimal temperature control and prevent runaway reactions.

-

Solvent Selection and Recovery: The choice of solvent impacts reaction rates, product purity, and the overall environmental footprint of the process. Efficient solvent recovery and recycling systems are crucial for economic and environmental sustainability.

-

Purification: The final product must meet stringent purity specifications. Industrial purification may involve large-scale crystallization, filtration, and drying operations.

-

Waste Management: The manufacturing process generates byproducts and waste streams that must be treated and disposed of in an environmentally responsible manner. For instance, in the chloroformate route, the disposal of hydrochloride byproducts needs to be managed.

Caption: A generalized workflow for the industrial manufacturing of this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through two primary industrial routes, each with its own set of advantages and challenges. The methyl isocyanate route offers a more direct and atom-economical pathway, while the m-tolyl chloroformate route provides an alternative that avoids the use of MIC, though it introduces the use of phosgene. The selection of a specific manufacturing process is a strategic decision that balances chemical efficiency, safety, economic viability, and environmental responsibility. A thorough understanding of the detailed experimental protocols and process parameters is critical for researchers and professionals involved in the development and optimization of this compound production.

References

Metolcarb: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metolcarb, a carbamate insecticide. It covers its chemical identity, physicochemical properties, toxicological data, synthesis, and mechanism of action. Detailed methodologies for key experimental procedures are also included to support research and development activities.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 1129-41-5[1][2][3][4] |

| IUPAC Name | 3-Methylphenyl methylcarbamate |

| Synonyms | m-Tolyl methylcarbamate, MTMC, Metacrate, Tsumacide |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Melting Point | 74-77 °C |

| Boiling Point | 293.03 °C (estimate) |

| Water Solubility | 2600 mg/L (at 30 °C) |

| Vapor Pressure | 0.000358 mmHg (at 25 °C) |

| Flash Point | >100 °C |

| Appearance | Colorless crystalline solid |

Table 2: Toxicological Data (Rat)

| Endpoint | Value |

| LD50 (Oral) | 268 mg/kg |

| LD50 (Dermal) | >2000 mg/kg (This value for dermal toxicity is more consistent with other carbamates, although one source indicated a much lower value) |

| LC50 (Inhalation) | 475 mg/m³ |

Mechanism of Action: Cholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve stimulation, which results in the clinical signs of poisoning. This inhibition is reversible, as the carbamyl-enzyme complex can dissociate more readily than the phosphorylated enzyme complex formed by organophosphate insecticides.

Caption: Mechanism of this compound as a cholinesterase inhibitor.

Metabolic Pathway

The metabolism of this compound in mammals, plants, and insects primarily involves hydroxylation and subsequent conjugation. The main metabolic reactions are hydroxylation of the ring-methyl group, the N-methyl group, and the phenyl ring. Hydrolysis of the carbamate ester bond is a less significant pathway. In some organisms, like rats, the hydroxylated ring-methyl group can be further oxidized to a carboxylic acid.

Caption: Major metabolic pathways of this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reaction of m-cresol with methyl isocyanate. A detailed laboratory-scale procedure is outlined below.

Materials:

-

m-Cresol

-

Methyl isocyanate

-

Anhydrous toluene (or other inert solvent)

-

Triethylamine (or other suitable catalyst)

-

Reaction vessel with a stirrer, condenser, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry reaction vessel, dissolve m-cresol in anhydrous toluene.

-

Add a catalytic amount of triethylamine to the solution.

-

Slowly add methyl isocyanate to the reaction mixture through the dropping funnel while stirring. The reaction is exothermic, and the temperature should be controlled.

-

After the addition is complete, heat the mixture at a moderate temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a dilute acid solution, followed by a dilute base solution, and finally with water to remove unreacted starting materials and catalyst.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., a hexane/ethyl acetate mixture) to yield pure this compound.

Analytical Determination of this compound Residues

The analysis of this compound residues in environmental and food samples is commonly performed using High-Performance Liquid Chromatography (HPLC), often following EPA Method 531.1. This method involves post-column derivatization for enhanced sensitivity and selectivity.

Materials:

-

HPLC system with a gradient pump, autosampler, and fluorescence detector

-

C8 or C18 reversed-phase HPLC column

-

Post-column reaction system

-

o-Phthalaldehyde (OPA) and 2-mercaptoethanol for derivatization

-

Acetonitrile and methanol (HPLC grade)

-

Reagent water

-

This compound analytical standard

-

Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

-

Sample Extraction: Extract this compound from the sample matrix (e.g., water, soil, or food homogenate) using a suitable solvent like acetonitrile or methanol.

-

Cleanup: Pass the extract through an SPE cartridge to remove interfering substances.

-

HPLC Separation: Inject the cleaned-up sample extract into the HPLC system. The separation is achieved on a reversed-phase column using a gradient of water and methanol or acetonitrile.

-

Post-Column Derivatization: After elution from the column, the analyte is hydrolyzed with a strong base in the post-column reactor to form methylamine. This is then reacted with OPA and 2-mercaptoethanol to form a highly fluorescent derivative.

-

Fluorescence Detection: The fluorescent derivative is detected by the fluorescence detector at appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~455 nm emission).

-

Quantification: Quantify the concentration of this compound in the sample by comparing the peak area to a calibration curve prepared from analytical standards.

Caption: General workflow for the analysis of this compound residues.

Acetylcholinesterase Inhibition Assay

This in vitro assay is used to determine the inhibitory potential of this compound on AChE activity. The method is based on the Ellman's reagent (DTNB), which reacts with thiocholine, a product of acetylthiocholine hydrolysis by AChE, to produce a colored product that can be measured spectrophotometrically.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound stock solution in the phosphate buffer.

-

In a 96-well microplate, add the buffer, DTNB solution, and the different concentrations of the this compound solution to the respective wells. Include a control well with the solvent only (no inhibitor).

-

Add the AChE enzyme solution to all wells except for a blank well (which contains all reagents except the enzyme).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.

-

Immediately measure the absorbance at 412 nm using the microplate reader and continue to take readings at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).

-

Calculate the rate of reaction for each well by determining the change in absorbance over time.

-

Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of AChE activity).

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Metolcarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolcarb (m-tolyl methylcarbamate) is a carbamate insecticide effective against a range of agricultural pests. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring responsible use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in various environmental compartments, including soil and water. It details the processes of hydrolysis, photolysis, and biodegradation, summarizing key quantitative data and outlining experimental methodologies.

Physicochemical Properties

A foundational understanding of this compound's physicochemical properties is essential for predicting its behavior and persistence in the environment.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Water Solubility | 2.6 g/L at 30 °C | [1] |

| Vapor Pressure | 1.0 x 10⁻⁵ mmHg at 25 °C | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.70 | [1] |

Environmental Degradation Pathways

This compound is subject to degradation in the environment through a combination of chemical and biological processes. The primary pathways of dissipation are hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a significant degradation pathway for this compound, particularly in neutral to alkaline aqueous environments. The ester linkage of the carbamate is susceptible to cleavage, yielding m-cresol and methylcarbamic acid. Methylcarbamic acid is unstable and further degrades to methylamine and carbon dioxide. The rate of hydrolysis is highly dependent on pH.

Hydrolysis Half-Life of this compound in Water

| pH | Half-Life | Medium |

| < 6 | Stable | Solution |

| 7 | 25 days (estimated) | Water |

| 8 | 2.5 days (estimated) | Water |

| 9 | 2.8 hours | Freshwater |

| 9 | 6 hours | Seawater |

Experimental Protocol: Hydrolysis Study (Based on OECD Guideline 111)

A standardized approach to evaluating hydrolysis involves the following steps:

-

Test Substance: Radiolabeled this compound (e.g., ¹⁴C-labeled) is used to facilitate tracking and quantification of the parent compound and its degradation products.

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at various pH levels (e.g., 4, 7, and 9) to simulate different environmental conditions.

-

Incubation: The test substance is added to the buffer solutions at a known concentration. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

-

Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed to determine the concentration of this compound and its transformation products.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is a common analytical technique. Separation can be achieved using a C18 reverse-phase column with a mobile phase of acetonitrile and water. Mass spectrometry (LC-MS/MS) can be used for the identification and confirmation of degradation products.

-

Data Analysis: The rate of hydrolysis and the half-life of this compound are calculated from the disappearance of the parent compound over time.

Hydrolysis Degradation Pathway

Photolysis

Photodegradation can contribute to the breakdown of this compound in the presence of sunlight, particularly in clear, shallow waters and on soil surfaces. The primary photolytic degradation product of this compound has been identified as m-methylphenol (m-cresol).

Experimental Protocol: Photolysis Study (Based on OECD Guideline 316)

-

Test Substance: Radiolabeled this compound is dissolved in a sterile, buffered aqueous solution (e.g., pH 7) or applied to the surface of a thin layer of soil.

-

Light Source: The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are incubated in the dark under the same conditions.

-

Incubation: The experiment is conducted at a constant temperature.

-

Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts using techniques like HPLC with UV and/or radioactivity detection, and LC-MS/MS for identification.

-

Data Analysis: The rate of photolysis and the half-life are determined by comparing the degradation in the light-exposed samples to the dark controls.

Photolysis Degradation Pathway

Biodegradation

Microbial degradation is a key process in the dissipation of this compound in soil and water. Various microorganisms can utilize this compound as a source of carbon and nitrogen, leading to its breakdown. The rate of biodegradation is influenced by factors such as soil type, pH, temperature, moisture content, and the microbial population present.

Biodegradation Half-Life of this compound in Soil

| Soil Type | pH | Half-Life (days) |

| Silt Loam | 6.85 | 3.8 |

| Sand | 5.20 | 7.6 |

| Silt | 7.85 | 7.9 |

| Silt Loam | 7.20 | 14 |

| Silt Loam | 7.05 | 15 |

| Peat | 5.90 | 55 |

In aquatic systems, this compound reached 36% to 41% of its theoretical biochemical oxygen demand (BOD) over a 4-week period using an activated sludge inoculum, indicating that biodegradation in water can be a significant process.

The primary metabolic pathways in organisms involve hydroxylation of the aromatic ring and the N-methyl group, followed by conjugation. Hydrolysis of the carbamate ester is considered a minor metabolic reaction in biological systems compared to environmental hydrolysis.

Experimental Protocol: Aerobic Soil Metabolism Study (Based on OECD Guideline 307)

-

Soil Selection: Representative soil types are chosen, characterized by their physical and chemical properties (e.g., texture, pH, organic matter content).

-

Test Substance Application: Radiolabeled this compound is applied to the soil samples at a concentration relevant to agricultural use.

-

Incubation: The treated soil is incubated under controlled aerobic conditions, maintaining a specific temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).

-

Sampling and Extraction: Soil samples are taken at various intervals and extracted with appropriate solvents (e.g., acetonitrile, methanol) to separate the parent compound and its metabolites from the soil matrix.

-

Analysis: The extracts are analyzed using HPLC with radioactivity detection to quantify the parent compound and metabolites. LC-MS/MS is used for the identification of the degradation products. The formation of non-extractable residues and ¹⁴CO₂ is also monitored to create a mass balance.

-

Data Analysis: The rate of degradation and the half-life of this compound in soil are calculated. The major degradation products are identified and their formation and decline are plotted over time.

Biodegradation Pathway in Soil

Experimental Workflows and Logical Relationships

The study of the environmental fate of a pesticide like this compound follows a structured workflow to gather comprehensive data for risk assessment.

Conclusion

The environmental fate of this compound is governed by a combination of hydrolysis, photolysis, and biodegradation. Hydrolysis is a dominant pathway in alkaline waters, while biodegradation is the primary mechanism for its dissipation in soil. Photolysis contributes to its degradation in the presence of sunlight. The main degradation products include m-cresol, with further breakdown leading to smaller molecules and eventual mineralization. The persistence of this compound in the environment is relatively low to moderate, with half-lives in soil typically ranging from a few days to several weeks, depending on environmental conditions. A thorough understanding of these degradation pathways and the factors that influence them is essential for the environmental risk assessment and sustainable use of this insecticide.

References

Toxicological Profile of Metolcarb on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolcarb, a carbamate insecticide, has been utilized in agricultural applications to control a range of insect pests. As with any pesticide, understanding its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed toxicological profile of this compound, focusing on its effects on various non-target organisms. The information is compiled from available scientific literature and databases, adhering to standardized testing protocols where possible. It is important to note that while specific data for this compound is presented where available, in instances of data gaps, information from closely related carbamate insecticides may be used to provide a broader understanding of potential toxicological effects, and any such instances are clearly indicated.

This compound functions as a reversible inhibitor of the acetylcholinesterase (AChE) enzyme.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in paralysis and death in target insects. However, this mode of action is not specific to insects and can also affect a wide range of non-target organisms that possess a cholinergic nervous system.

Ecotoxicological Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to various non-target organisms.

Table 1: Acute Toxicity of this compound to Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Reference |

| Fish | Cyprinus carpio (Common Carp) | 96-hour LC50 | >12.00 mg/L | [3] |

| Earthworms | Eisenia fetida | 14-day LC50 | >1000 mg/kg soil | [1] |

| Aquatic Invertebrates | Daphnia magna | 48-hour EC50 | Data not available | |

| Algae | Pseudokirchneriella subcapitata | 72-hour EC50 | Data not available | |

| Bees | Apis mellifera (Honeybee) | Acute Contact LD50 | Data not available | |

| Acute Oral LD50 | Data not available |

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms. LD50: The dose of a substance that is lethal to 50% of the test organisms.

Table 2: Chronic and Sublethal Effects of this compound on Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | Chronic NOEC | Data not available | |

| Aquatic Invertebrates | Daphnia magna | Reproduction NOEC | Data not available | |

| Earthworms | Eisenia fetida | Reproduction and Growth Effects | Sublethal exposure to carbamates can lead to reduced growth and cocoon production. | [2] |

| Bees | Apis mellifera (Honeybee) | Sublethal Effects | Sublethal doses of carbamates can impair foraging behavior and immune function. |

NOEC: No Observed Effect Concentration. The highest tested concentration of a substance at which no statistically significant adverse effect is observed. LOEC: Lowest Observed Effect Concentration. The lowest tested concentration of a substance at which a statistically significant adverse effect is observed.

Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different studies and laboratories.

Fish Acute Toxicity Test (Following OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Species: A recommended species is the Rainbow Trout (Oncorhynchus mykiss).

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.

-

Procedure: A predetermined number of fish are introduced into test chambers containing different concentrations of this compound. Observations of mortality and any sublethal effects are made at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Earthworm Acute Toxicity Test (Following OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms in an artificial soil substrate.

-

Test Species: Eisenia fetida is a commonly used species.

-

Test Conditions: The test substance is mixed into a standardized artificial soil. The test is conducted in controlled temperature and light conditions.

-

Procedure: A defined number of adult earthworms are introduced into containers with the treated soil. Mortality is assessed at 7 and 14 days. Sublethal effects such as changes in body weight and behavior are also recorded.

-

Data Analysis: The 14-day LC50 is calculated.

Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the test organisms within 48 hours.

-

Test Organism: Daphnia magna neonates (<24 hours old) are used.

-

Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static system under controlled temperature and light conditions.

-

Procedure: A set number of daphnids are placed in test vessels with the this compound solutions. Immobilization is observed at 24 and 48 hours.

-

Data Analysis: The 48-hour EC50 for immobilization is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Following OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater green algae.

-

Test Species: Pseudokirchneriella subcapitata is a standard test species.

-

Test Conditions: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous illumination and controlled temperature.

-

Procedure: The growth of the algal population is measured over a 72-hour period, typically by cell counting or measuring biomass.

-

Data Analysis: The 72-hour EC50 for growth inhibition is determined.

Honeybee Acute Contact and Oral Toxicity Tests (Following OECD Guidelines 214 and 213)

These tests evaluate the acute toxicity of a substance to honeybees through contact and oral exposure routes.

-

Test Species: Adult worker honeybees (Apis mellifera) are used.

-

Acute Contact Test (OECD 214): A precise dose of the test substance is topically applied to the thorax of individual bees.

-

Acute Oral Test (OECD 213): Bees are fed a sucrose solution containing a known concentration of the test substance.

-

Procedure: For both tests, bees are observed for mortality and any sublethal effects at specified time intervals, typically up to 96 hours.

-

Data Analysis: The LD50 values for both contact and oral exposure are calculated.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Pathway

This compound, like other carbamate insecticides, exerts its primary toxic effect through the inhibition of the acetylcholinesterase (AChE) enzyme. The following diagram illustrates this mechanism.

General Experimental Workflow for Acute Toxicity Testing

The following diagram outlines a typical workflow for conducting an acute toxicity test on a non-target organism.

Conclusion

The available data indicates that this compound, through its mechanism of acetylcholinesterase inhibition, poses a potential risk to a variety of non-target organisms. While acute toxicity data for some species, such as the common carp, suggest moderate toxicity, significant data gaps remain for other important non-target groups, including aquatic invertebrates, algae, and bees. Furthermore, the potential for sublethal effects, such as impaired reproduction and behavior, highlights the need for a more comprehensive understanding of the chronic risks associated with this compound exposure. The standardized OECD testing protocols provide a robust framework for generating the necessary data to fill these knowledge gaps and to conduct a thorough environmental risk assessment. Future research should focus on generating specific toxicity data for this compound across a wider range of non-target species and investigating the long-term consequences of sublethal exposure.

References

Metolcarb: A Technical Guide to its History, Development, and Insecticidal Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metolcarb, a carbamate insecticide, has been utilized in agricultural applications for the control of a range of insect pests, particularly in rice cultivation. This technical guide provides a comprehensive overview of the history, development, and insecticidal properties of this compound. It details its chemical and physical characteristics, outlines its synthesis, and elaborates on its mode of action as a cholinesterase inhibitor. The guide further presents toxicological data, information on its environmental fate, and detailed experimental protocols for its analysis and the assessment of its biological activity. Visual diagrams are provided to illustrate key pathways and workflows, offering a thorough resource for professionals in the fields of agrochemical research and development.

Introduction

This compound, chemically known as m-tolyl methylcarbamate, is a synthetic carbamate insecticide.[1] Carbamate pesticides were first introduced in the 1950s and have been widely used in agriculture due to their effectiveness against a broad spectrum of insect pests.[2] this compound has been specifically employed to control sucking insects such as leafhoppers and planthoppers in rice, as well as other pests like citrus mealybugs, onion thrips, and cotton aphids.[2] It is formulated as an emulsifiable concentrate, wettable powder, or dustable powder.[2]

Chemical and Physical Properties

This compound is a colorless crystalline solid.[2] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁NO₂ | |

| Molar Mass | 165.19 g/mol | |

| Melting Point | 76-77 °C | |

| Water Solubility | 2.6 g/L at 30 °C | |

| Vapor Pressure | 1.33 x 10⁻⁴ Pa at 20 °C | |

| Log P (octanol-water partition coefficient) | 1.7 |

Synthesis

The synthesis of this compound is achieved through the reaction of m-cresol with methyl isocyanate. This reaction is a classic example of carbamate synthesis from an alcohol (in this case, a phenol) and an isocyanate.

Experimental Protocol: Synthesis of this compound

Materials:

-

m-Cresol

-

Methyl isocyanate

-

Anhydrous toluene (or other suitable inert solvent)

-

Triethylamine (or other suitable base catalyst)

-

Anhydrous sodium sulfate

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a clean, dry reaction flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve m-cresol in anhydrous toluene.

-

Add a catalytic amount of triethylamine to the solution.

-

Slowly add an equimolar amount of methyl isocyanate to the reaction mixture through the dropping funnel with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a dilute acid solution to remove the catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound crystals.

Logical Workflow for this compound Synthesis

Caption: A simplified workflow for the synthesis of this compound.

Mode of Action: Cholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve impulse at the synapse.

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. This results in hyperexcitability, paralysis, and ultimately, the death of the insect. The inhibition of AChE by carbamates is reversible, as the carbamylated enzyme can be slowly hydrolyzed to regenerate the active enzyme.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

References

A Comprehensive Technical Guide to the Solubility of Metolcarb in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of Metolcarb, a carbamate insecticide, in a variety of organic solvents. Understanding the solubility of this compound is critical for a range of applications, from formulation development and environmental fate analysis to the design of effective analytical methods. This document compiles available quantitative data, outlines a general experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.

This compound: A Profile

This compound, chemically known as (3-methylphenyl) N-methylcarbamate, is a white crystalline solid.[1][2] Its utility as an insecticide is linked to its ability to inhibit acetylcholinesterase, a key enzyme in the nervous system of insects.[3] The efficacy and environmental behavior of this compound are significantly influenced by its solubility in different media.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. This compound exhibits a range of solubilities depending on the polarity of the solvent and the temperature. Generally, it is more soluble in polar organic solvents and sparingly soluble in nonpolar solvents.[1] The available quantitative data for the solubility of this compound in several solvents are summarized in the table below.

| Solvent | Temperature | Solubility |

| Water | 30 °C | 2600 mg/L |

| Cyclohexanone | 30 °C | 790 g/kg |

| Methanol | Room Temperature | 880 g/kg |

| Xylene | 30 °C | 100 g/kg |

| Acetone | Not Specified | Soluble |

| Chloroform | Not Specified | Soluble |

| Ethanol | Not Specified | Soluble |

| Benzene | Not Specified | Slightly Soluble |

| Toluene | Not Specified | Slightly Soluble |

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound in the cited literature are not exhaustively detailed, a general and widely accepted methodology, the static equilibrium method, can be described. This method is suitable for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-